![molecular formula C16H13ClN2O2 B2847835 N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-12-7](/img/structure/B2847835.png)
N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Synthesis Analysis
The synthesis of pyridine compounds often involves multicomponent reactions, starting from a β-ketoester, an aldehyde, and ammonia . An important role of pyridine is that it is used as an organic solvent or as a ligand for coordination complexes .Molecular Structure Analysis
The structure of pyridine compounds can be confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis
Pyridine compounds can be synthesized via a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine compounds can be determined using various techniques such as IR, H-NMR, C-NMR, and elemental analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of related heterocyclic compounds involves intricate chemical reactions that yield structurally complex molecules. For example, the synthesis of various N-alkyl-4-chloro-2-pyridine carboxamides demonstrates the feasibility of obtaining heterocyclic carboxamides with potential pharmacological properties (Pan Qing-cai, 2011). Similarly, the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides have been explored, providing insights into the structural and physicochemical underpinnings crucial for designing compounds with desired biological activities (J. Gallagher et al., 2022).
Potential Biological Activities
The synthesis and biological evaluation of compounds structurally related to N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide reveal potential antidepressant and nootropic activities. Studies involving Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides indicate these compounds exhibit promising pharmacological properties, suggesting avenues for research into related heterocyclic compounds (Asha B. Thomas et al., 2016). Additionally, the exploration of antimicrobial activities in synthesized heterocycles hints at the potential for discovering new therapeutic agents among structurally related compounds (I. O. Zhuravel et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-6-7-14-13(19-10)8-15(21-14)16(20)18-9-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKMCHNEEBMNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
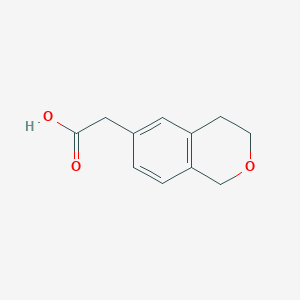

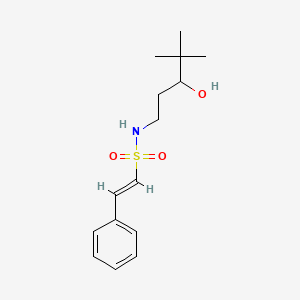
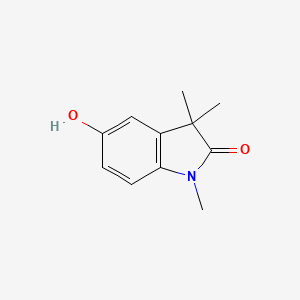
![5-Methyl-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2847760.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2847764.png)
![4-[1-[1-(3-Methoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2847765.png)
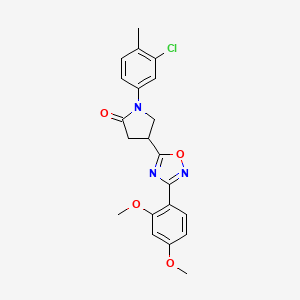
![6-Isopropyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2847767.png)
![4-{4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}morpholine](/img/structure/B2847768.png)

amino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea](/img/structure/B2847771.png)
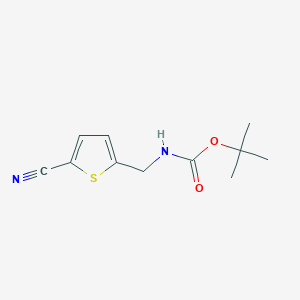
![Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2847774.png)
